Cas no 2287330-96-3 (3-Methoxyazetidine-3-carboxamide)

3-Methoxyazetidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-methoxyazetidine-3-carboxamide
- EN300-6739705
- 2287330-96-3
- 3-Methoxyazetidine-3-carboxamide
-
- インチ: 1S/C5H10N2O2/c1-9-5(4(6)8)2-7-3-5/h7H,2-3H2,1H3,(H2,6,8)
- InChIKey: CLMHBZXXCPPCOH-UHFFFAOYSA-N
- ほほえんだ: O(C)C1(C(N)=O)CNC1
計算された属性
- せいみつぶんしりょう: 130.074227566g/mol
- どういたいしつりょう: 130.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): -1.8
3-Methoxyazetidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6739705-5.0g |
3-methoxyazetidine-3-carboxamide |
2287330-96-3 | 95.0% | 5.0g |
$2816.0 | 2025-03-13 | |
Enamine | EN300-6739705-0.5g |
3-methoxyazetidine-3-carboxamide |
2287330-96-3 | 95.0% | 0.5g |
$933.0 | 2025-03-13 | |
Enamine | EN300-6739705-0.25g |
3-methoxyazetidine-3-carboxamide |
2287330-96-3 | 95.0% | 0.25g |
$893.0 | 2025-03-13 | |
Enamine | EN300-6739705-10.0g |
3-methoxyazetidine-3-carboxamide |
2287330-96-3 | 95.0% | 10.0g |
$4176.0 | 2025-03-13 | |
Enamine | EN300-6739705-0.05g |
3-methoxyazetidine-3-carboxamide |
2287330-96-3 | 95.0% | 0.05g |
$816.0 | 2025-03-13 | |
Enamine | EN300-6739705-1.0g |
3-methoxyazetidine-3-carboxamide |
2287330-96-3 | 95.0% | 1.0g |
$971.0 | 2025-03-13 | |
Enamine | EN300-6739705-2.5g |
3-methoxyazetidine-3-carboxamide |
2287330-96-3 | 95.0% | 2.5g |
$1903.0 | 2025-03-13 | |
Enamine | EN300-6739705-0.1g |
3-methoxyazetidine-3-carboxamide |
2287330-96-3 | 95.0% | 0.1g |
$855.0 | 2025-03-13 |
3-Methoxyazetidine-3-carboxamide 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
3-Methoxyazetidine-3-carboxamideに関する追加情報
Research Brief on 3-Methoxyazetidine-3-carboxamide (CAS: 2287330-96-3): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
3-Methoxyazetidine-3-carboxamide (CAS: 2287330-96-3) is a structurally unique small molecule that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its azetidine ring and methoxy-carboxamide functional groups, has been explored as a versatile scaffold for the development of novel therapeutic agents. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including neurological disorders, infectious diseases, and cancer.
One of the most notable applications of 3-Methoxyazetidine-3-carboxamide is its use in the design of modulators for G-protein-coupled receptors (GPCRs) and ion channels. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a building block for the development of selective ligands for the adenosine A2A receptor, a target of interest for Parkinson's disease and inflammatory conditions. The study reported that derivatives of 3-Methoxyazetidine-3-carboxamide exhibited improved binding affinity and metabolic stability compared to earlier analogs, underscoring its potential in central nervous system (CNS) drug development.
In addition to its pharmacological applications, 3-Methoxyazetidine-3-carboxamide has also been investigated for its role in chemical biology. Researchers have utilized this compound as a probe to study enzyme mechanisms, particularly those involving amidases and carboxylesterases. A recent preprint on bioRxiv described the use of 3-Methoxyazetidine-3-carboxamide-based fluorescent probes to visualize enzyme activity in live cells, providing new insights into the spatiotemporal regulation of these enzymes in disease states.
The synthetic accessibility of 3-Methoxyazetidine-3-carboxamide has further contributed to its popularity in pharmaceutical research. A 2022 patent (WO2022156789) disclosed a scalable and cost-effective route for its production, enabling broader adoption in industrial settings. This advancement has facilitated the exploration of its derivatives in high-throughput screening campaigns, leading to the identification of several lead compounds with promising preclinical profiles.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 3-Methoxyazetidine-3-carboxamide-derived compounds. Recent work published in ACS Chemical Biology highlighted the need for further structural modifications to address issues such as poor oral bioavailability and off-target effects. Nevertheless, the compound's versatility and the growing body of research supporting its applications suggest that it will continue to be a valuable tool in drug discovery and chemical biology.
In conclusion, 3-Methoxyazetidine-3-carboxamide (CAS: 2287330-96-3) represents a promising scaffold with diverse applications in medicinal chemistry and chemical biology. Ongoing research efforts are expected to uncover new therapeutic opportunities and further elucidate its mechanistic roles, solidifying its position as a key player in the development of next-generation pharmaceuticals.
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